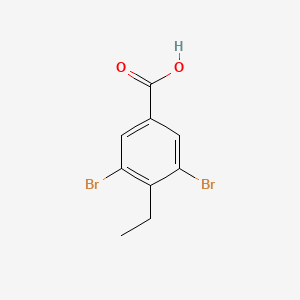
3,5-Dibromo-4-ethylbenzoic acid
説明
3,5-Dibromo-4-ethylbenzoic acid, also known as DEBA, is a compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core substituted with two bromine atoms and one ethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are on the 3rd and 5th carbon atoms, and the ethyl group is on the 4th carbon atom.科学的研究の応用
Radiographic Imaging
3,5-Dibromo-4-ethylbenzoic acid has been synthesized and evaluated for potential use in radiographic imaging. Its derivatives, such as 3,5-dibromo-4-fluorobenzoic acid and its esters, have shown opaque properties equal or superior to tetraiodophenolphthalein in radiographic tests on mice. These compounds are considered promising for further study in imaging applications (Sprague, Cwalina, & Jenkins, 1953).
Polymer Synthesis
Ethyl 3,5-dibromobenzoate, a derivative of this compound, has been synthesized and identified as a raw material for preparing dendritic polymers. This compound, synthesized through diazotization and reductive deamination, offers a high yield and simplified purification process. It holds significance in the field of polymer chemistry for its efficiency and high yield in the synthesis of dendritic polymers (Bi Yun-mei, 2011).
Agricultural Chemistry
Research into derivatives of this compound has extended into agricultural chemistry. One of the compounds, 3,5-diiodo-4-hydroxybenzoic acid (DIHB), has been shown to promote the elongation of roots in light-exposed cress seedlings and inhibit auxin-induced ethylene production. This discovery has implications for its use as a herbicide or growth regulator in agriculture (Robert, Taylor, & Wain, 2004).
Environmental Applications
The metabolism of bromoxynil, a herbicide closely related to this compound, by Klebsiella pneumoniae subsp. ozaenae has been studied. This organism converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid and uses the ammonia released as a nitrogen source. This research contributes to the understanding of environmental biodegradation and the detoxification of herbicides (McBride, Kenny, & Stalker, 1986).
Luminescent Materials
In the field of material science, this compound's derivatives have been used in the synthesis of lanthanide complexes exhibiting luminescent properties. These complexes have potential applications in optoelectronics and luminescent materials (Hong-Mei Ye et al., 2010).
作用機序
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
A related compound, 3,5-dibromo-4-hydroxybenzoate, has been studied and it was found that it undergoes catabolism via a new oxidative decarboxylation pathway . This might provide some insights into the potential pathways affected by 3,5-Dibromo-4-ethylbenzoic acid.
生化学分析
Biochemical Properties
3,5-Dibromo-4-ethylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it acts as an inhibitor . The interaction involves hydrogen bonding, which is crucial for the inhibition of the enzyme’s activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function through similar binding mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the phenylpropane biosynthetic pathway, leading to changes in the production of phenolic acids . These changes can impact cellular metabolism and overall cell function, highlighting the compound’s potential as a modulator of biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and ethyl group facilitate its binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with 17β-hydroxysteroid dehydrogenase type 3 involves hydrogen bonding, which inhibits the enzyme’s function . Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Studies have shown that high doses of this compound can lead to cellular toxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s presence can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways. Studying these transport mechanisms provides insights into the compound’s cellular dynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
3,5-dibromo-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSTVDXADOMKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


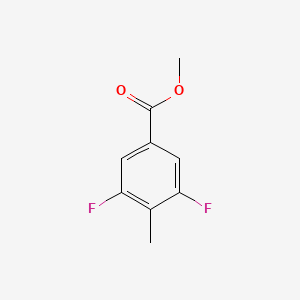
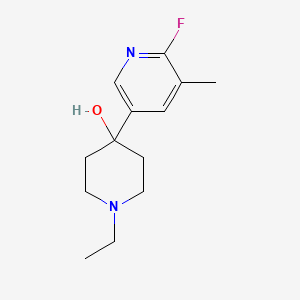
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)
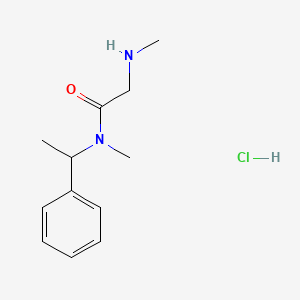

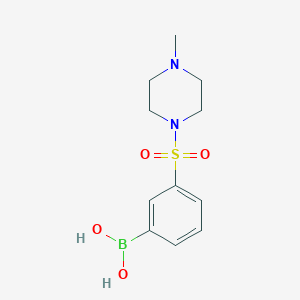
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
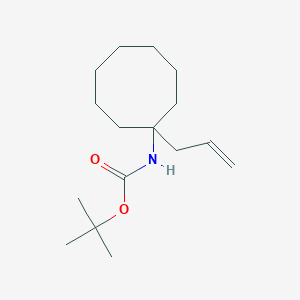
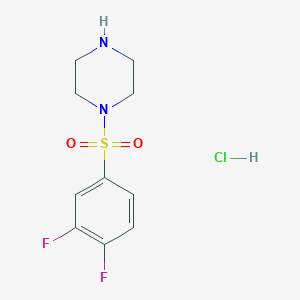

![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)

